![molecular formula C18H22N4O4S B2745118 4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034254-75-4](/img/structure/B2745118.png)
4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
The exact mass of the compound 4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and identified compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate as an inhibitor against influenza A .
- Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives possess anti-inflammatory and analgesic effects:
- Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these activities .
Anti-HIV Activity
Researchers have explored the anti-HIV potential of indole derivatives:
- Selvam et al. synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which showed anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains .
Corrosion Prevention
While not directly related to biological applications, the organic inhibitor 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been effective in corrosion prevention .
Inhibition of Tumor Growth
Although not specifically studied for our compound, related pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against tumor cells .
Synthesis of Tri-substituted 1,3,5-Triazines
The compound’s structure suggests it could be useful in the synthesis of tri-substituted 1,3,5-triazines, which have diverse applications .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl and pyrimidinyl groups
Mode of Action
Based on its chemical structure, it can be hypothesized that the compound might interact with its targets through the formation of hydrogen bonds or hydrophobic interactions . The presence of a sulfonyl group could potentially lead to the inhibition of enzymes, while the pyrimidinyl group might interact with nucleic acids .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the potential interactions mentioned above, it could be involved in pathways related to enzyme activity regulation or nucleic acid processing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a morpholine ring might enhance its solubility, potentially improving its absorption and distribution . The methoxy groups could also influence its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Potential effects could range from altered enzyme activity to changes in gene expression, depending on the nature of the target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
properties
IUPAC Name |
4-[6-(4-methoxy-3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-9-15(3-4-17(13)25-2)27(23,24)22-11-14-10-19-18(20-16(14)12-22)21-5-7-26-8-6-21/h3-4,9-10H,5-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWCDHACDVKOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine |
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